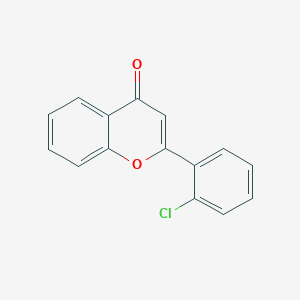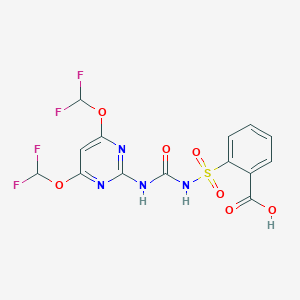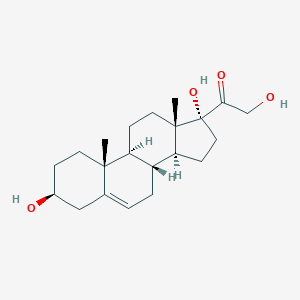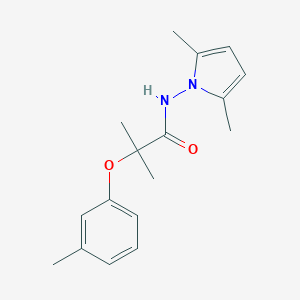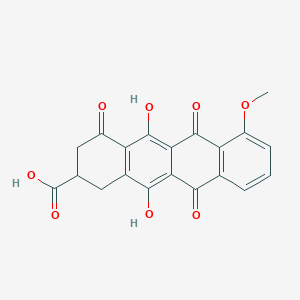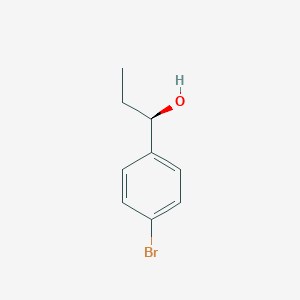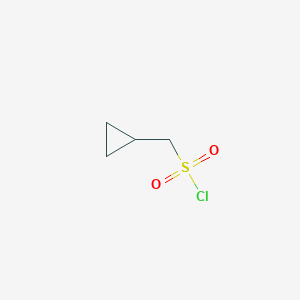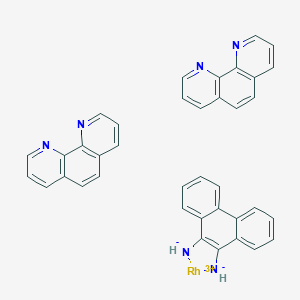
Rh(Phen)2phi3+
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rh(Phen)2phi3+ is a complex compound that has been widely studied for its potential applications in scientific research. This compound is a coordination complex of rhodium, which is a transition metal that is known for its unique chemical properties. Rh(Phen)2phi3+ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mécanisme D'action
The mechanism of action of Rh(Phen)2phi3+ is complex and depends on the specific application. In photochemical reactions, the compound absorbs light energy and undergoes a series of redox reactions that result in the formation of reactive intermediates. These intermediates can then react with other molecules, leading to the desired product. In catalytic reactions, Rh(Phen)2phi3+ acts as a Lewis acid, facilitating the reaction between the substrate and the reagent.
Effets Biochimiques Et Physiologiques
Rh(Phen)2phi3+ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Rh(Phen)2phi3+ has been shown to have antibacterial activity against several strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using Rh(Phen)2phi3+ in laboratory experiments is its unique properties, which make it suitable for a variety of applications. Additionally, the compound is relatively stable and can be synthesized in large quantities, making it a cost-effective option. However, one of the limitations of using Rh(Phen)2phi3+ is its potential toxicity, which could limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on Rh(Phen)2phi3+. One area of interest is the development of new materials for optoelectronic devices, where the compound could be used as a photosensitizer. Additionally, further research could be conducted on the compound's potential as a cancer therapy, with a focus on its mechanism of action and potential side effects. Finally, Rh(Phen)2phi3+ could be further studied as a catalyst in organic transformations, with a focus on developing new reactions and improving the efficiency of existing ones.
Conclusion
Rh(Phen)2phi3+ is a complex compound that has been extensively studied for its potential applications in scientific research. The compound has a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. With further research, Rh(Phen)2phi3+ could have a significant impact on a range of fields, including cancer therapy, optoelectronic devices, and organic chemistry.
Méthodes De Synthèse
The synthesis of Rh(Phen)2phi3+ involves the reaction of rhodium chloride with 1,10-phenanthroline and 9,10-phenanthrenequinone. This reaction results in the formation of a red-colored complex that can be purified using various methods. The purity of the complex is critical for its use in scientific research, and several techniques such as column chromatography and recrystallization can be used to achieve this.
Applications De Recherche Scientifique
Rh(Phen)2phi3+ has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in the field of photophysics, where it is used as a photosensitizer in photochemical reactions. Additionally, Rh(Phen)2phi3+ has been used in the development of new materials for optoelectronic devices and as a catalyst in organic transformations.
Propriétés
Numéro CAS |
121174-96-7 |
|---|---|
Nom du produit |
Rh(Phen)2phi3+ |
Formule moléculaire |
C38H26N6Rh+ |
Poids moléculaire |
669.6 g/mol |
Nom IUPAC |
(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium(3+) |
InChI |
InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;;+3 |
Clé InChI |
XVYALSZOOFDLQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
Synonymes |
is(phenanthroline)(phenanthrenequinone diimine)rhodium(III) bis-PPQ-Rh Rh(phen)2phi3+ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



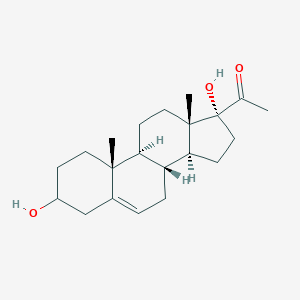
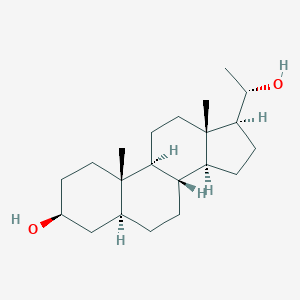
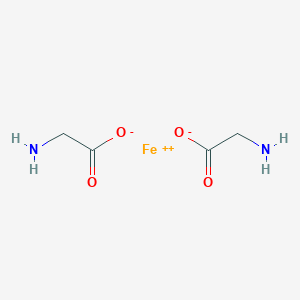

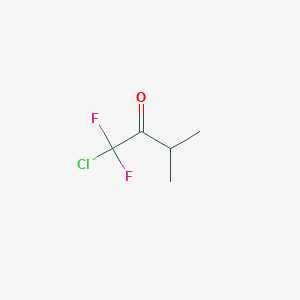
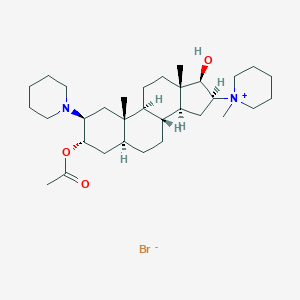
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
